Enhanced Lipophilicity (XLogP3) of Dual Halogenation Versus Mono-Halogenated Analogs
The target compound, Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate, possesses an XLogP3 of 3.8, which is markedly higher than both the 4-fluoro analog (methyl 2-(4-fluorobenzoyl)benzoate, XLogP3 = 3.2) and the 3-chloro analog (methyl 2-(3-chlorobenzoyl)benzoate, XLogP3 = 3.3) [1][2][3]. This represents a ΔlogP increase of +0.6 (vs. 4-fluoro) and +0.5 (vs. 3-chloro), placing the compound closer to the optimal lipophilicity range for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five guidelines [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Methyl 2-(4-fluorobenzoyl)benzoate: XLogP3 = 3.2; Methyl 2-(3-chlorobenzoyl)benzoate: XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +0.6 (vs. 4-F); ΔXLogP3 = +0.5 (vs. 3-Cl) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18 or 2025.09.15) |
Why This Matters
Higher lipophilicity within the Rule of Five range suggests improved membrane permeability and potential for enhanced oral bioavailability, making the dual-halogenated scaffold a superior starting point for medicinal chemistry optimization compared to mono-halogenated analogs.
- [1] PubChem. Compound Summary: Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate, CID 91657061. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1443349-23-2 (accessed 2026-05-04). View Source
- [2] PubChem. Compound Summary: Benzoic acid,2-(4-fluorobenzoyl)-,methyl ester, CID 13306905. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/341-57-1 (accessed 2026-05-04). View Source
- [3] PubChem. Compound Summary: Methyl 2-(3-chlorobenzoyl)benzoate, CID 85681466. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/147273-79-8 (accessed 2026-05-04). View Source
